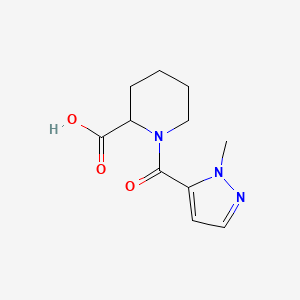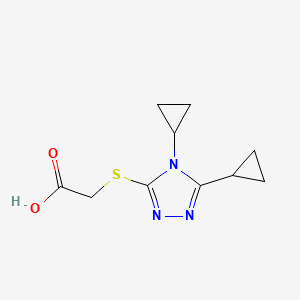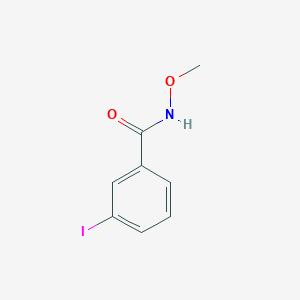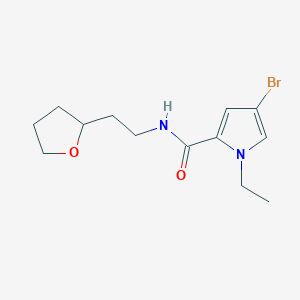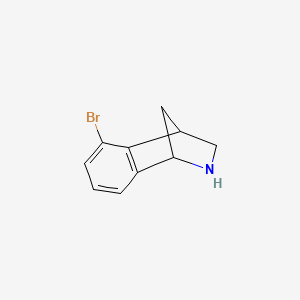
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. It is characterized by the presence of a bromine atom at the 5th position and a methano bridge connecting the 1st and 4th positions of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as acetic acid or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydro-1,4-methanoisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 5th position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine atom and methano bridge, resulting in different chemical and biological properties.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methano bridge, leading to variations in reactivity and biological activity.
1,4-Methanoisoquinoline:
Uniqueness
5-Bromo-1,2,3,4-tetrahydro-1,4-methanoisoquinoline is unique due to the presence of both the bromine atom and the methano bridge, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new pharmaceuticals and the study of isoquinoline-based chemistry .
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
3-bromo-9-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene |
InChI |
InChI=1S/C10H10BrN/c11-8-3-1-2-7-9-4-6(5-12-9)10(7)8/h1-3,6,9,12H,4-5H2 |
Clé InChI |
IAMXTTNRAYNUDL-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC1C3=C2C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)


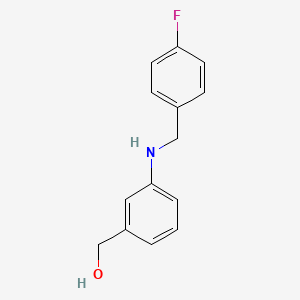
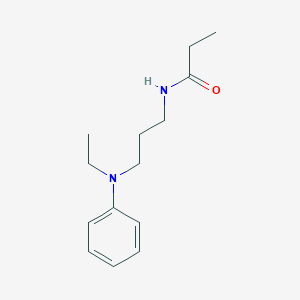
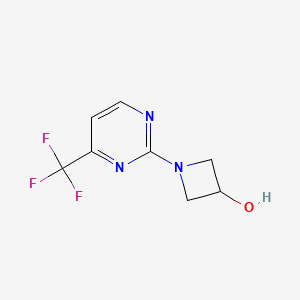
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
